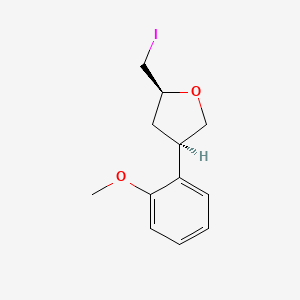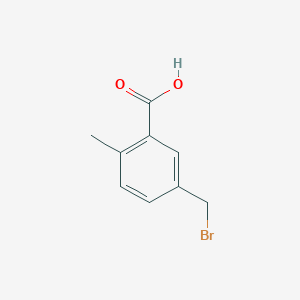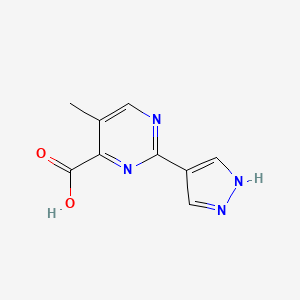![molecular formula C7H11NO2S B13191827 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 915690-62-9](/img/structure/B13191827.png)
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a compound that features a thiolane ring with a prop-2-yn-1-ylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a prop-2-yn-1-ylamine. . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a ligand like sodium ascorbate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiolane derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group and exhibit similar reactivity in cycloaddition reactions.
Propargylamines: These compounds are structurally related and have applications in medicinal chemistry, particularly as monoamine oxidase inhibitors.
Thiolane derivatives: Compounds with similar thiolane rings but different substituents can exhibit varying chemical and biological properties.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a prop-2-yn-1-ylamino group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of research make it a valuable compound for further study.
Propriétés
Numéro CAS |
915690-62-9 |
|---|---|
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
InChI |
InChI=1S/C7H11NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h1,7-8H,3-6H2 |
Clé InChI |
WUNNONDSJHKMDS-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)




![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)

![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)



![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
